Deacetyl (R)-Linezolid

Übersicht

Beschreibung

Synthesis Analysis

- Li et al. (2013) developed a facile synthetic route for linezolid, starting from commercially available (R)-epichlorohydrin, involving cyclization, substitution, Goldberg coupling, aminolysis, and acetylation reactions, providing an easy-to-perform and scalable method (Li, Liu, Jia, & Yuan, 2013).

- Jie (2013) synthesized linezolid from 3,4-difluoronitrobenzene through a six-step reaction including nucleophilic substitution, catalytic hydrogenation, N-protection, cyclization, N-deprotection, and acetylation, achieving an overall yield of 69% (Wang Jie, 2013).

- McCarthy (2015) developed a convergent synthesis of linezolid starting with 3,4-difluorobenzoic acid and (S)-epichlorohydrin, which is suitable for large-scale preparation of the drug (J. McCarthy, 2015).

Molecular Structure Analysis

- Linezolid's structure involves a deep cleft binding to the 50S ribosomal subunit surrounded by 23S rRNA nucleotides. Mutations in 23S rRNA and specific regions of ribosomal proteins uL3 and uL4 are associated with linezolid resistance (Hashemian, Farhadi, & Ganjparvar, 2018).

Chemical Reactions and Properties

- Linezolid inhibits bacterial protein synthesis by binding to rRNA, as studied in cases of linezolid-induced optic and peripheral neuropathy and lactic acidosis (De Vriese et al., 2006).

Physical Properties Analysis

- The physical properties of linezolid, including its binding constants and stoichiometry, have been analyzed using NMR and molecular modeling techniques. These studies focused on the chiral recognition process between linezolid and cyclodextrin, revealing 1:1 complex stoichiometry and binding constants in the order of 30-80 M(-1) (Bednarek, Bocian, & Michalska, 2008).

Chemical Properties Analysis

- The chemical properties of linezolid include its action as an inhibitor of mitochondrial protein synthesis, as indicated in studies observing lactic acidosis in patients under linezolid therapy. This inhibition is attributed to linezolid's binding to mitochondrial 16S rRNA (Palenzuela et al., 2005).

Wissenschaftliche Forschungsanwendungen

Mechanisms of Linezolid Resistance

Research has elucidated various mechanisms by which bacteria develop resistance to linezolid, including mutations in the 23S rRNA, alterations in ribosomal proteins L3 and L4, and the action of the Cfr methyltransferase. These mechanisms affect the binding site of linezolid on the ribosome, thereby conferring resistance. Detailed knowledge of these resistance mechanisms has been crucial for the design of new oxazolidinones with improved efficacy against resistant strains (Long & Vester, 2011).

Pharmacokinetic Studies and Therapeutic Drug Monitoring

Pharmacokinetic studies have been conducted to understand the distribution and elimination of linezolid in patients, including those with multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). A population pharmacokinetic model was developed to predict the area under the concentration-time curve (AUC) for linezolid, enabling individualized dosing strategies. These strategies are aimed at maximizing efficacy while minimizing toxicity, particularly in patients with MDR-TB and XDR-TB (Kamp et al., 2017).

Development of Stability-Indicative Assays

The development and validation of a stability-indicative agar diffusion assay to determine the potency of linezolid in the presence of photodegradation products highlight the importance of ensuring drug stability and efficacy. This microbiological assay has proven to be a useful alternative methodology for linezolid determination in routine quality control (Lopes & Salgado, 2010).

Examination of Linezolid Resistance in Clinical Isolates

Studies have examined linezolid-resistant isolates from patients, identifying specific genetic mutations associated with resistance. This research is crucial for the development of rapid detection methods for linezolid resistance, ultimately improving the treatment of MDR-TB (Zimenkov et al., 2017).

Analysis of Linezolid in Biological Samples

The development of methods for the analysis of linezolid in dried blood spots offers a practical approach for therapeutic drug monitoring, especially in settings with limited resources. This method facilitates the optimization of linezolid dosing in patients with MDR-TB, aiming to improve treatment outcomes while managing drug toxicity (Vu et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It often includes recommendations for safe handling and disposal of the compound.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, or possible modifications to improve the compound’s properties or reduce its side effects.

I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!

Eigenschaften

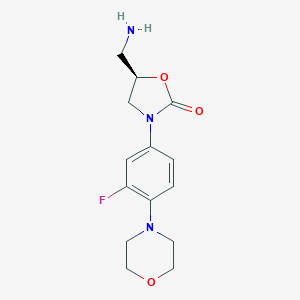

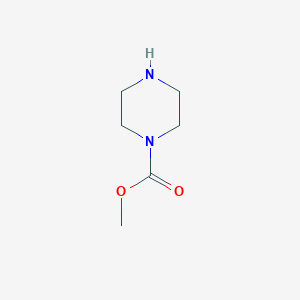

IUPAC Name |

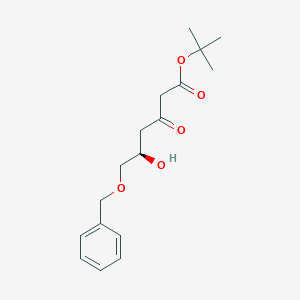

(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWZOWWQMRVRF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetyl (R)-Linezolid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

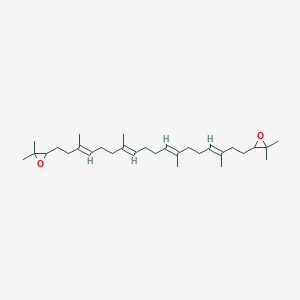

![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

![Sodium;(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B41418.png)